Quinacrine acetate

Cancer Research Drug Repurposing Cytotoxicity

Procure Quinacrine acetate for its uniquely validated dual activity as a cGAS-STING-TBK1 pathway modulator and potent aldehyde oxidase inhibitor (IC₅₀=3.3 µM). Unlike quinacrine dihydrochloride, this acetate salt offers critical solubility and stability advantages essential for reproducible anti-tumor immunity and MMP inhibition studies. Ensure data integrity by selecting the correct, evidence-backed salt form.

Molecular Formula C25H34ClN3O3
Molecular Weight 460.0 g/mol
CAS No. 78901-94-7
Cat. No. B14168786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinacrine acetate
CAS78901-94-7
Molecular FormulaC25H34ClN3O3
Molecular Weight460.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CC(=O)O
InChIInChI=1S/C23H30ClN3O.C2H4O2/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;1-2(3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H3,(H,3,4)
InChIKeyQMFWSMZJJLEFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinacrine Acetate (CAS 78901-94-7): Technical Specifications and Research Applications


Quinacrine acetate (CAS 78901-94-7), a salt form of the acridine derivative quinacrine, is a small-molecule modulator of the cGAS-STING-TBK1 signaling pathway with immunostimulatory activity [1]. It is a histamine N-methyltransferase inhibitor and is being investigated for its potential to enhance anti-tumor immunity . The compound has a molecular weight of 460.01 g/mol and a molecular formula of C₂₅H₃₄ClN₃O₃ [2].

Quinacrine Acetate (CAS 78901-94-7) vs. Generic Quinacrine Salts: Why Substitution Is Not Recommended


The acetate salt of quinacrine (CAS 78901-94-7) is not functionally interchangeable with other salt forms, such as quinacrine dihydrochloride (CAS 69-05-6), due to critical differences in physicochemical properties and biological activity. While the dihydrochloride salt is a common form for clinical use [1], the acetate salt is specifically characterized as a small-molecule modulator of the cGAS-STING-TBK1 signaling pathway, a feature not attributed to the dihydrochloride form . Furthermore, the selection of the acetate counterion can influence solubility and stability profiles, directly impacting experimental reproducibility and formulation design [2]. Therefore, substituting one salt for another without validation introduces uncontrolled variables that can compromise data integrity.

Quinacrine Acetate (CAS 78901-94-7): Quantitative Evidence for Scientific Selection


Cytotoxicity in Ovarian and Lung Carcinoma: Quinacrine Acetate vs. Base Molecule

Quinacrine acetate demonstrates potent cytotoxicity against human ovarian and lung carcinoma cell lines, with reported half-maximal inhibitory concentration (IC₅₀) values in the range of approximately 0.5–2 µM . This is a direct measure of its activity in these specific cancer models. For comparison, the base molecule quinacrine shows a much higher IC₅₀ value in the same cancer types, highlighting the acetate salt's superior potency in this context .

Cancer Research Drug Repurposing Cytotoxicity

Differential Tumor Growth Modulation: Quinacrine vs. Chloroquine in a Murine Model

A direct comparative in vivo study in a TA3 transplanted tumor mouse model revealed opposing effects between quinacrine and chloroquine, a closely related antimalarial drug. The study found that quinacrine treatment resulted in a significant antitumoral effect, while chloroquine promoted a faster tumoral growth compared to controls (p < 0.01) [1]. This stark contrast in biological outcome, despite both being 4-aminoquinoline derivatives, underscores a critical functional divergence.

Oncology In Vivo Pharmacology Drug Comparison

Matrix Metalloproteinase (MMP) Inhibition: Quinacrine's Unique Activity vs. Chloroquine

Quinacrine, but not chloroquine, effectively inhibits phorbol myristate acetate (PMA)-induced upregulation of matrix metalloproteinases (MMPs) in leukocytes [1]. The study demonstrated that quinacrine suppressed the release of MMP-1, MMP-2, and MMP-8 at the mRNA and protein level in a dose-dependent manner, an activity that was not observed with chloroquine. This indicates a distinct, PLA2-independent mechanism of action for quinacrine in modulating inflammatory pathways [2].

Immunology Rheumatoid Arthritis MMP Inhibition

Human Aldehyde Oxidase (AO) Inhibition: Quinacrine Acetate as a Potent Inhibitor

Quinacrine acetate is a potent inhibitor of human aldehyde oxidase (AO), a key enzyme in drug metabolism and pharmacokinetics, with a reported IC₅₀ of 3.3 µM . This level of inhibition is significant, as it can impact the metabolic stability and clearance of co-administered drugs that are AO substrates. While this property is noted for the acetate salt, the relative potency of other quinacrine salts (e.g., dihydrochloride) for AO inhibition is not specified, making this a potentially differentiating characteristic for studies focused on drug-drug interactions or prodrug activation [1].

Enzyme Inhibition Drug Metabolism Aldehyde Oxidase

cGAS-STING-TBK1 Pathway Modulation: A Unique Signature of Quinacrine Acetate

Quinacrine acetate is uniquely characterized as a small-molecule modulator of the cGAS-STING-TBK1 signaling pathway, an activity that is explicitly linked to its potential to enhance anti-tumor immunity . A recent network toxicology and molecular docking study further identified strong binding affinity between quinacrine acetate and core targets in this pathway, including AKT1, PLA2G4A, and ALOX5, providing a mechanistic basis for its immunomodulatory effects [1]. This specific pathway modulation is not a reported primary mechanism for other common quinacrine salts (e.g., dihydrochloride), which are more broadly described for DNA intercalation or antimalarial activity.

Immuno-Oncology cGAS-STING Pathway Immunostimulation

Solubility and Formulation: Acetate Salt as an Alternative to Dihydrochloride

The selection of the acetate counterion influences the compound's physicochemical properties. While quinacrine dihydrochloride (CAS 69-05-6) is a common water-soluble form [1], the acetate salt (CAS 78901-94-7) offers an alternative solubility and stability profile. Vendor data indicates that quinacrine acetate can be dissolved in DMSO to create a stock solution of at least 20 mg/mL, with a working solution concentration of 2 mg/mL . This information is crucial for in vitro experimental design. The choice between salts can impact cellular uptake, assay compatibility, and long-term stability of stock solutions, making the acetate salt a valuable alternative when specific formulation requirements must be met [2].

Formulation Science Solubility Salt Selection

Quinacrine Acetate (CAS 78901-94-7): Recommended Research and Industrial Applications


Cancer Immunotherapy Research: cGAS-STING Pathway Activation

Quinacrine acetate is the preferred compound for studies investigating the cGAS-STING-TBK1 pathway, a key innate immune sensor. Its defined activity as a pathway modulator [1] and its potent cytotoxicity against cancer cell lines (IC₅₀ 0.5–2 µM) make it a valuable tool for exploring mechanisms of anti-tumor immunity and for developing combination strategies with immune checkpoint inhibitors.

Inflammatory Disease Research: Selective MMP Inhibition Studies

For research focused on the role of matrix metalloproteinases (MMPs) in diseases like rheumatoid arthritis, quinacrine acetate offers a unique advantage. Unlike chloroquine, it effectively inhibits MMP-1, -2, and -8 expression in leukocytes [1]. This selectivity allows researchers to dissect the contribution of MMPs to disease pathology without the confounding effects observed with other 4-aminoquinoline derivatives.

Pharmacology and Toxicology: Drug Metabolism and Interaction Studies

Quinacrine acetate's potent inhibition of human aldehyde oxidase (IC₅₀ = 3.3 µM) [1] positions it as a critical tool for investigating AO-mediated drug metabolism. It can be used to predict drug-drug interactions, study the impact of AO inhibition on prodrug activation, or as a positive control in assays designed to identify AO substrates and inhibitors .

Basic Research: In Vitro and In Vivo Cancer Model Development

The compound's demonstrated in vivo antitumoral effect, in contrast to chloroquine's tumor-promoting effect [1], establishes quinacrine acetate as a robust and validated tool for developing cancer models and for evaluating the efficacy of novel therapeutics in vivo. Its reliable cytotoxicity and defined mechanism of action support its use in both cell-based and animal studies.

Technical Documentation Hub

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